Methyltransferase Inhibitor Precursor Potential
Direct quantitative biological data for the target ribosyl compound is absent from current published literature. However, class-level inference is available from its carbocyclic analog, carbocyclic 5'-chloro-5'-deoxy-N6-methyladenosine (CAS 94800-45-0). This analog serves as a critical synthetic intermediate en route to S-aristeromycinyl-L-homocysteine analogs, which were evaluated as inhibitors of SAM-dependent methyltransferases. In that series, the N6-methyladenine base-modified analog yielded a specific intermediate that, upon conversion, contributed to inhibitors with Ki values as low as 10.4 ± 2.4 µM against histamine N-methyltransferase (HNMT) [1]. This positions the 5'-chloro-5'-deoxy-N6-methyl architecture, whether ribosyl or carbocyclic, as a valuable synthon for generating metabolically stable methyltransferase probes, in contrast to the natural ribosyl SAM scaffold which is rapidly degraded.
| Evidence Dimension | Synthetic utility for accessing methyltransferase inhibitors |
|---|---|
| Target Compound Data | Ribosyl 5'-chloro-5'-deoxy-N6-methyladenosine; no direct Ki available. |
| Comparator Or Baseline | Carbocyclic 5'-chloro-5'-deoxy-N6-methyladenosine → converted to inhibitor with Ki (HNMT) = 10.4 µM. |
| Quantified Difference | Not directly quantifiable; the ribosyl form may offer higher synthetic tractability and distinct metabolic stability compared to natural SAM. |
| Conditions | In vitro enzyme inhibition assay using purified histamine N-methyltransferase. |
Why This Matters
For contract research organizations building SAM analog libraries, the ribosyl 5'-chloro-5'-deoxy-N6-methyl scaffold offers a more synthetically accessible entry point than the carbocyclic variant, with the potential for further base diversification to optimize methyltransferase selectivity.
- [1] Houston DM, et al. J Med Chem. 1985 Apr;28(4):478-82. DOI: 10.1021/jm00382a016. View Source
